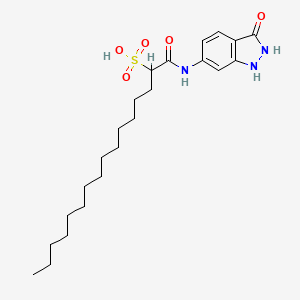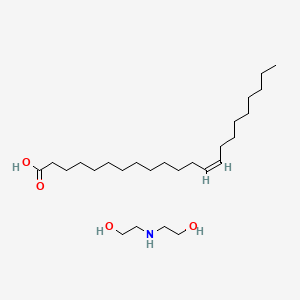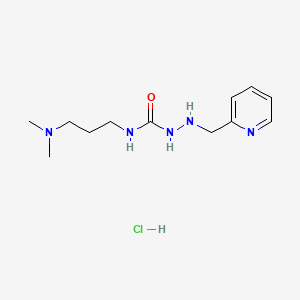
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group, a pyridinylmethylene group, and a hydrazinecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality.
化学反应分析
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyridinylmethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of Schiff bases and hydrazones.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes, such as catalysts and sensors.
作用机制
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinker used in peptide synthesis and protein conjugation.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes in organic synthesis.
Uniqueness
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form stable complexes with biological molecules. This versatility makes it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
180045-64-1 |
|---|---|
分子式 |
C12H22ClN5O |
分子量 |
287.79 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propyl]-3-(pyridin-2-ylmethylamino)urea;hydrochloride |
InChI |
InChI=1S/C12H21N5O.ClH/c1-17(2)9-5-8-14-12(18)16-15-10-11-6-3-4-7-13-11;/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,14,16,18);1H |
InChI 键 |
NYMPVXGKQDWZOK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC(=O)NNCC1=CC=CC=N1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


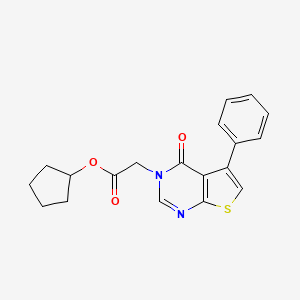
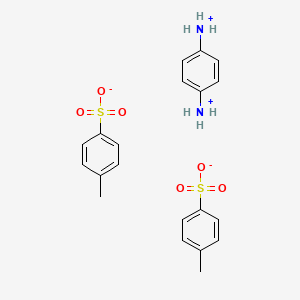
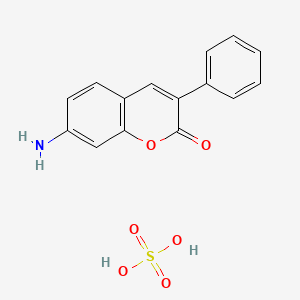

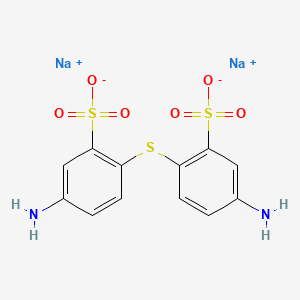


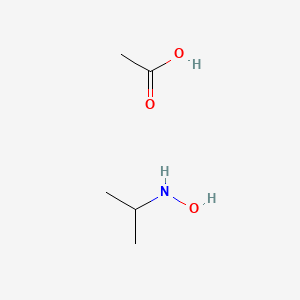

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
